6-((1r)-1-Amino-2-hydroxyethyl)pyridine-3-carboxylic acid
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Overview
Description
6-((1r)-1-Amino-2-hydroxyethyl)pyridine-3-carboxylic acid is a derivative of pyridinecarboxylic acid, which is a group of organic compounds that are monocarboxylic derivatives of pyridine . This compound is characterized by the presence of an amino group and a hydroxyethyl group attached to the pyridine ring, making it a unique and versatile molecule in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-((1r)-1-Amino-2-hydroxyethyl)pyridine-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of pyridine-3-carboxylic acid with appropriate reagents to introduce the amino and hydroxyethyl groups. This can be done through a series of steps including nitration, reduction, and substitution reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical processes that ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the final product with the desired specifications .
Chemical Reactions Analysis
Types of Reactions
6-((1r)-1-Amino-2-hydroxyethyl)pyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The amino and hydroxyethyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, pH levels, and solvents to ensure the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or aldehydes. Substitution reactions can lead to a wide range of new compounds with different functional groups .
Scientific Research Applications
6-((1r)-1-Amino-2-hydroxyethyl)pyridine-3-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6-((1r)-1-Amino-2-hydroxyethyl)pyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The amino and hydroxyethyl groups play a crucial role in its binding to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Picolinic acid (2-pyridinecarboxylic acid)
- Nicotinic acid (3-pyridinecarboxylic acid)
- Isonicotinic acid (4-pyridinecarboxylic acid)
Uniqueness
6-((1r)-1-Amino-2-hydroxyethyl)pyridine-3-carboxylic acid is unique due to the presence of both amino and hydroxyethyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications that similar compounds may not be suitable for .
Properties
Molecular Formula |
C8H10N2O3 |
---|---|
Molecular Weight |
182.18 g/mol |
IUPAC Name |
6-[(1R)-1-amino-2-hydroxyethyl]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C8H10N2O3/c9-6(4-11)7-2-1-5(3-10-7)8(12)13/h1-3,6,11H,4,9H2,(H,12,13)/t6-/m0/s1 |
InChI Key |
RGXFWYKPKUSIGP-LURJTMIESA-N |
Isomeric SMILES |
C1=CC(=NC=C1C(=O)O)[C@H](CO)N |
Canonical SMILES |
C1=CC(=NC=C1C(=O)O)C(CO)N |
Origin of Product |
United States |
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